molecular formula C22H26N2O2 B2825222 1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2309753-14-6

1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea

Cat. No. B2825222
CAS RN: 2309753-14-6
M. Wt: 350.462
InChI Key: MVIRLTCMLXOSDT-UHFFFAOYSA-N
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Description

The compound seems to be a urea derivative containing a benzhydryl group and a 7-oxaspiro[3.5]nonan-1-yl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets .


Molecular Structure Analysis

The molecular structure of “1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea” would likely involve a urea linkage (-NH-CO-NH-) connecting the benzhydryl group and the 7-oxaspiro[3.5]nonan-1-yl group .


Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with electrophiles .

Future Directions

The future directions for research on “1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea” would likely depend on its biological activity and potential therapeutic applications. Further studies could include optimization of its chemical structure to enhance its activity and selectivity, as well as in vivo studies to assess its efficacy and safety .

properties

IUPAC Name

1-benzhydryl-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21(23-19-11-12-22(19)13-15-26-16-14-22)24-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIRLTCMLXOSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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